2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID
Description
Properties
IUPAC Name |
(2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXGBYTGTTTI-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation of 2-Phenylglycine
The most widely reported method involves the reaction of 2-phenylglycine (or its derivatives) with 4-methylbenzenesulfonyl chloride (tosyl chloride). This two-step process proceeds via:
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Sulfonylation :
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Reagents : 4-Methylbenzenesulfonyl chloride (1.2 equiv.), 2-phenylglycine (1.0 equiv.), Na₂CO₃ (1.2 equiv.) as a base.
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Conditions : Stirred in water or aqueous THF at 0–25°C for 4–6 hours.
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Mechanism : Nucleophilic attack by the amino group of 2-phenylglycine on the electrophilic sulfur of tosyl chloride, forming a sulfonamide bond.
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Acidification and Isolation :
Key Data :
Ester Intermediate Route
To enhance solubility, methyl 2-amino-2-phenylacetate is often used instead of free 2-phenylglycine:
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Reagents : Methyl 2-amino-2-phenylacetate (1.0 equiv.), tosyl chloride (1.1 equiv.), triethylamine (2.0 equiv.).
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Conditions : Anhydrous dichloromethane, 0°C → room temperature, 12–24 hours.
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Post-Reaction : Saponification with NaOH/MeOH yields the free acid.
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Advantage : Avoids poor aqueous solubility of 2-phenylglycine.
Green Chemistry Approaches
A solvent-free method using ball milling has been explored for scalability:
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Reagents : 2-Phenylglycine, tosyl chloride, Na₂CO₃.
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Conditions : Ball mill at 300 rpm for 45 minutes.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and safety:
Waste Minimization Strategies
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Recycling : Unreacted tosyl chloride is recovered via distillation (85–90% efficiency).
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Byproduct Management : HCl gas is neutralized in scrubbers to produce NaCl for disposal.
Reaction Optimization and Challenges
Critical Process Parameters
Common Impurities and Mitigation
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Di-Sulfonylated Byproduct :
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Hydrolyzed Tosyl Chloride :
Analytical Validation
Structural Confirmation
Purity Assessment
Alternative Synthetic Routes
Enzymatic Resolution
Racemic mixtures of the product can be resolved using lipase B from Candida antarctica :
Solid-Phase Synthesis
For combinatorial chemistry applications:
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Coupling Agent : HATU/DIPEA in DMF.
Scalability and Cost Analysis
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost | $120/kg (2-phenylglycine) | $85/kg (bulk pricing) |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg (flow reactors) |
| Labor | 12 person-hr/kg | 2 person-hr/kg |
Chemical Reactions Analysis
Types of Reactions
2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid serves as a valuable reagent in organic synthesis. Its sulfonamide group allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfonic acids or sulfoxides.
- Reduction : Reduction reactions yield amines or alcohols.
- Substitution : The sulfonyl group can undergo nucleophilic substitution to form sulfonamide derivatives.
Biology
In biological research, this compound has been employed in proteomics to study protein interactions and functions. Its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, positions it as a candidate for anti-inflammatory applications.
Research indicates potential activities:
- Enzyme Inhibition : May inhibit enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial effects.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and bacterial infections. It shows promise in:
- Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest it could inhibit bacterial growth.
Anti-inflammatory Research
A study focused on the inhibition of COX enzymes demonstrated that derivatives of this compound could effectively reduce inflammation in experimental models. This positions it as a candidate for further investigation into new anti-inflammatory agents with fewer side effects compared to traditional NSAIDs.
Antimicrobial Studies
Research has shown that similar sulfonamide compounds exhibit significant antibacterial properties. Preliminary investigations into this compound suggest that it may also inhibit bacterial growth, indicating its potential utility in treating infections.
Proteomics Applications
The compound has been utilized in proteomics research to explore protein interactions and functions, revealing its utility in biochemical studies aimed at understanding complex biological processes.
Mechanism of Action
The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylacetic acid moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-([(4-Chlorophenyl)sulfonyl]amino)-2-phenylacetic Acid
- Structural Differences : The 4-methyl group in the target compound is replaced with a 4-chlorine atom.
- Molecular Properties: Property 4-Methyl Analog (Target) 4-Chloro Analog () Molecular Formula C₁₅H₁₅NO₄S C₁₄H₁₂ClNO₄S Molecular Weight 313.35 g/mol 325.76 g/mol Lipophilicity (Predicted) Higher (electron-donating methyl group) Lower (electron-withdrawing Cl)
- This may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
4-([(3-Methoxyphenyl)sulfonyl]amino)benzoic Acid
- Structural Differences : The phenylacetic acid backbone is replaced with benzoic acid, and the sulfonamide group is attached to a 3-methoxyphenyl ring.
- The 3-methoxy group introduces additional hydrogen-bonding capacity, which could alter target selectivity .
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid
- Structural Differences : The sulfonamide group is replaced with a pyrazole-containing carboxamide.
- Functional Impact : The pyrazole ring introduces heterocyclic character, which often enhances binding affinity to enzymes or receptors via π-π stacking or dipole interactions. This modification may shift the compound’s pharmacological profile toward different therapeutic targets .
4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic Acid
- Structural Differences: The phenylacetic acid backbone is replaced with a pentanoic acid chain, and the sulfonamide group is attached to a 3-(trifluoromethyl)phenyl ring.
- Functional Impact : The trifluoromethyl group is highly electronegative and lipophilic, which could improve blood-brain barrier penetration. The longer aliphatic chain may reduce rigidity, affecting target binding .
Research Findings and Functional Implications
- 4-Chloro Substitution: Electron-withdrawing groups like chlorine can increase metabolic stability by resisting oxidative degradation but may reduce membrane permeability .
- Backbone Modifications :
- Biological Activity: Sulfonamide derivatives are known for COX inhibition, antimicrobial activity, and carbonic anhydrase modulation. The absence of direct biological data for the target compound necessitates extrapolation from analogs.
Biological Activity
2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid, also known by its CAS number 60712-47-2, is a compound with significant biological activity. Its structure features a sulfonamide group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cell function.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound indicates several potential therapeutic applications:
Anti-inflammatory Effects
Studies have shown that compounds with similar structures often possess anti-inflammatory properties. The sulfonamide group may contribute to these effects by modulating inflammatory pathways.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role in disease progression.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for 2-([(4-methylphenyl)sulfonyl]amino)-2-phenylacetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-amino-2-phenylacetic acid using 4-methylbenzenesulfonyl chloride. Optimization involves Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, polar aprotic solvents like DMF or THF at 0–25°C with a 1:1.2 molar ratio of amine to sulfonyl chloride may improve yields . Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- 1H/13C NMR : Verify the presence of the 4-methylphenyl group (aromatic protons at δ 7.2–7.8 ppm, methyl at δ 2.4 ppm) and the acetic acid moiety (carboxylic proton at δ 12–13 ppm if free, or as a carbonyl signal at ~170 ppm in 13C NMR).
- IR : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹).
- Mass Spectrometry (ESI/MS) : Look for [M+H]+ or [M−H]− ions matching the molecular formula C₁₅H₁₅NO₄S (theoretical MW 313.35 g/mol). Cross-reference with databases like PubChem .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use engineering controls (fume hoods) to minimize airborne exposure.
- Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Store in labeled, airtight containers away from oxidizers.
- Implement emergency measures (eye wash stations, showers) as outlined in OSHA guidelines for sulfonamide derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction optimization.
- Molecular Docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina. Compare binding affinities with known inhibitors to prioritize biological assays .
Q. What strategies resolve contradictions in solubility or stability data reported across studies?
- Methodological Answer :
- Solubility : Use Hansen solubility parameters to test solvents systematically. For example, if discrepancies exist in aqueous solubility, evaluate pH-dependent ionization (carboxylic acid pKa ~2.5–3.5).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis of sulfonamide or oxidation of methyl groups) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
- Methodological Answer :
- Synthesize analogs with variations in the 4-methylphenyl (e.g., halogen substitution) or acetic acid moiety (e.g., ester prodrugs).
- Test in vitro bioactivity (e.g., enzyme inhibition, cellular uptake) and correlate with logP (HPLC-derived) and steric parameters (molecular volume calculations). Prioritize analogs with >50% improved potency or solubility .
Q. What role does the compound play in drug discovery pipelines, particularly in targeting sulfonamide-responsive proteins?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
